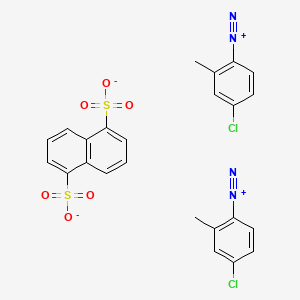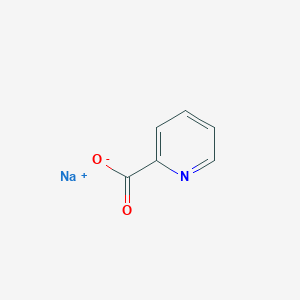
sodium;N,N-dibenzylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-loaded carbon nanotubes . This compound is primarily used in environmental engineering and chemistry for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt-loaded carbon nanotubes are synthesized through a series of chemical reactions. The process typically involves the following steps:
Preparation of Carbon Nanotubes: Carbon nanotubes are prepared using chemical vapor deposition (CVD) methods. This involves the decomposition of hydrocarbons at high temperatures in the presence of a catalyst.
Loading of Cobalt: The carbon nanotubes are then treated with a cobalt salt solution, such as cobalt nitrate. The solution is typically prepared in an aqueous medium.
Reduction: The cobalt ions are reduced to metallic cobalt using a reducing agent like hydrogen gas. This process is carried out at elevated temperatures to ensure the complete reduction of cobalt ions.
Industrial Production Methods: In industrial settings, the production of cobalt-loaded carbon nanotubes follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-loaded carbon nanotubes undergo various chemical reactions, including:
Oxidation: The cobalt in the nanotubes can be oxidized to form cobalt oxides.
Reduction: The cobalt oxides can be reduced back to metallic cobalt using reducing agents.
Substitution: The carbon nanotubes can undergo substitution reactions where functional groups are introduced onto the surface.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various organic reagents under controlled conditions.
Major Products:
Oxidation: Cobalt oxides.
Reduction: Metallic cobalt.
Substitution: Functionalized carbon nanotubes with various organic groups.
Aplicaciones Científicas De Investigación
Cobalt-loaded carbon nanotubes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in biosensors for the detection of biological molecules.
Medicine: Investigated for drug delivery systems due to their high surface area and ability to carry therapeutic agents.
Industry: Utilized in environmental engineering for the removal of pollutants from water and air.
Mecanismo De Acción
The mechanism by which cobalt-loaded carbon nanotubes exert their effects involves several molecular targets and pathways:
Catalysis: The cobalt atoms on the surface of the nanotubes act as active sites for catalytic reactions. They facilitate the breaking and forming of chemical bonds, thereby speeding up the reactions.
Adsorption: The high surface area of the carbon nanotubes allows for the adsorption of various molecules, which can then undergo chemical transformations on the surface.
Electron Transfer: The cobalt atoms can participate in electron transfer reactions, which are crucial for many catalytic processes.
Comparación Con Compuestos Similares
Cobalt-loaded carbon nanotubes can be compared with other similar compounds, such as:
Nickel-loaded carbon nanotubes: Similar in structure but use nickel instead of cobalt. They have different catalytic properties and applications.
Iron-loaded carbon nanotubes: Use iron as the metal component. They are often used in environmental applications for the removal of contaminants.
Copper-loaded carbon nanotubes: Use copper and are known for their electrical conductivity and use in electronic applications.
Uniqueness: Cobalt-loaded carbon nanotubes are unique due to their specific catalytic properties, high surface area, and versatility in various applications. They offer a balance of reactivity and stability, making them suitable for a wide range of scientific and industrial uses.
Propiedades
IUPAC Name |
sodium;N,N-dibenzylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPTMLDBVIIES-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)


![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)


![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)




